2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide
Description
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a pyridazinone-based acetamide derivative featuring a benzodioxol moiety and a 2-methoxyphenethyl substituent. Pyridazinones are known for their diverse biological activities, including anti-inflammatory and analgesic properties, while benzodioxol groups often enhance metabolic stability and bioavailability .
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-28-18-5-3-2-4-15(18)10-11-23-21(26)13-25-22(27)9-7-17(24-25)16-6-8-19-20(12-16)30-14-29-19/h2-9,12H,10-11,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUNLZNDKXGIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenethyl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and enzyme inhibition research. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.
- Molecular Formula : C18H15N3O4S
- Molecular Weight : 369.4 g/mol
- CAS Number : 1251697-07-0
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds related to benzo[d][1,3]dioxol derivatives. For instance, a study on thiourea derivatives incorporating benzo[d][1,3]dioxol moieties reported IC50 values against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HepG2 | 2.38 |
| 2 | HCT116 | 1.54 |
| 3 | MCF7 | 4.52 |
| Doxorubicin (Standard) | HepG2 | 7.46 |
| Doxorubicin (Standard) | HCT116 | 8.29 |
| Doxorubicin (Standard) | MCF7 | 4.56 |
These compounds exhibited selective cytotoxicity towards cancer cells while showing minimal toxicity to normal cells (IC50 > 150 µM), indicating a promising therapeutic profile .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of pyridazinone derivatives as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. A structure–activity relationship (SAR) analysis indicated that modifications on the pyridazinone scaffold significantly influenced inhibitory potency:
- Compound with IC50 = 0.009 µM demonstrated potent MAO-B inhibition.
- Other derivatives showed varying degrees of activity, with some exhibiting competitive inhibition kinetics .
Study on MAO-B Inhibition
In vitro studies demonstrated that the compound exhibited selective inhibition of MAO-B with an IC50 value significantly lower than many known inhibitors. This suggests its potential use in treating neurological disorders where MAO-B plays a critical role.
Structure–Activity Relationship Analysis
A comprehensive SAR study revealed that substituents on the phenyl ring and the pyridazinone core influenced both binding affinity and selectivity towards MAO-B:
- Electron-donating groups enhanced activity.
- Steric hindrance from bulky groups reduced inhibitory efficacy.
Comparison with Similar Compounds
Key Observations :
- Substituents markedly affect yields. Electron-withdrawing groups (e.g., bromo, iodo) result in lower yields (10–46%), while methoxy and methylthio groups achieve near-quantitative yields (99.9%) under similar conditions .
- Characterization consistently employs $^1$H NMR and mass spectrometry, ensuring structural fidelity .
Benzodioxol-Containing Acetamides
Compounds with benzodioxol moieties but distinct heterocyclic cores:
Key Observations :
- High purity (>95%) is achieved via HPLC purification in thiazolyl derivatives, underscoring the importance of advanced purification techniques for benzodioxol-containing compounds .
Heterocyclic Acetamides with Varied Cores
Compounds with acetamide linkages but divergent heterocyclic systems:
Key Observations :
- Pyrrolidine-based analogs (e.g., ABT-627) demonstrate sensitivity to air due to hydroxylation, suggesting that pyridazinone derivatives may offer greater stability under similar conditions .
- Catalytic hydrogenation is critical for constructing saturated heterocycles, a contrast to the condensation reactions used for pyridazinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
